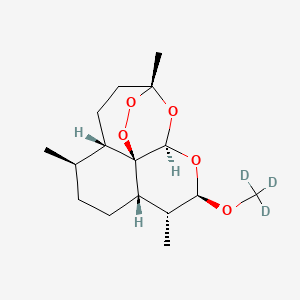

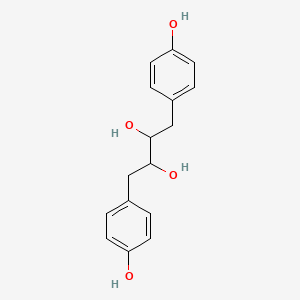

![molecular formula C17H18N2O3S B586225 N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1795785-71-5](/img/structure/B586225.png)

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the acetyl, benzyl, and pyridinyl groups attached to the cysteine molecule. These groups would likely influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the additional groups attached to the cysteine molecule. For example, the presence of the pyridinyl group could potentially make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Metabolism

Research on related cysteine derivatives has explored their synthesis, metabolism, and potential applications. A study by Stekol (1948) highlighted the synthesis of S-benzylthiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in rats, shedding light on the metabolic pathways of cysteine derivatives (Stekol, 1948). This work suggests a broader context for the use and study of compounds like N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine in understanding metabolic processes.

Corrosion Inhibition

Fu et al. (2011) investigated l-Cysteine and its derivatives, including N-Acetyl-l-Cysteine and N-Acetyl-S-Benzyl-l-Cysteine, as corrosion inhibitors for mild steel. Their study found these compounds effectively suppress both anodic and cathodic reactions, indicating the potential of cysteine derivatives in corrosion prevention (Fu et al., 2011).

Complex Formation with Metals

Rau et al. (1998) explored the formation of platinum(II) and palladium(II) complexes with l-cysteine-derived ligands. Their research provides insights into the structural and kinetic aspects of metal coordination with cysteine derivatives, which could have implications for the development of therapeutic agents or chemical catalysts (Rau et al., 1998).

Metabolism of Acrylamide

Hartmann et al. (2009) identified N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine as a human metabolite of acrylamide, providing a basis for understanding the metabolism of toxic substances and the role of cysteine derivatives in detoxification processes (Hartmann et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBPUXNKKKMWON-AVSFSGARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

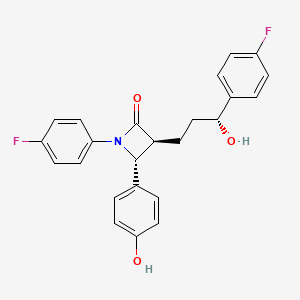

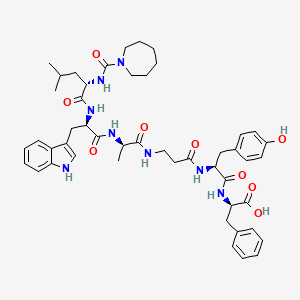

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)

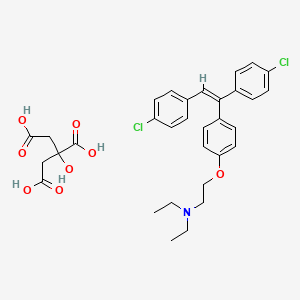

![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)